7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC13486512
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3 |
|---|---|
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 7-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3BrClN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
| Standard InChI Key | YZEBUIHVRGYWIF-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1Br)NC(=N2)Cl |
| Canonical SMILES | C1=CN=C2C(=C1Br)NC(=N2)Cl |
Introduction
Structural Characteristics and Molecular Identity
The imidazo[4,5-b]pyridine scaffold consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions of the pyridine. For 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine, halogen substituents occupy the 2-position of the imidazole ring (chlorine) and the 7-position of the pyridine ring (bromine). This arrangement is corroborated by the molecular formula C₆H₃BrClN₃, as derived from related compounds in the PubChemLite database . The SMILES notation C1=CN=C2C(=C1Cl)NC(=N2)Br explicitly defines the connectivity, with bromine and chlorine atoms positioned to maximize electronic effects on the aromatic system .
Key structural parameters include:
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Molecular weight: 231.47 g/mol
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Predicted Collision Cross Section (CCS): Ranges from 140.6 Ų ([M-H]⁻) to 147.2 Ų ([M+K]+), indicating moderate molecular surface area and polarity .
The presence of electronegative halogens at these positions suggests significant influence on the compound’s electronic distribution, potentially enhancing its reactivity in cross-coupling reactions or interactions with biological targets.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been reported, analogous imidazo[4,5-b]pyridine derivatives are synthesized via multistep sequences involving cyclization and functionalization. A representative approach from ACS Omega involves:
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Intermediate formation: Reaction of 2-halo-3-aminopyridines with primary amines to generate diamines .
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Cyclization: Treatment with aldehydes under acidic conditions to form the imidazo[4,5-b]pyridine core .
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Halogenation: Post-synthetic introduction of halogens via electrophilic substitution or metal-catalyzed coupling .
For the target compound, a plausible route would begin with 3-amino-2-chloropyridine, followed by bromination at the 7-position using N-bromosuccinimide (NBS) under controlled conditions. Subsequent cyclization with formamide or its equivalents could yield the imidazo[4,5-b]pyridine skeleton .
Critical reaction parameters include:
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Catalysts: Zn/HCl systems facilitate intermediate reduction steps .
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Solvent systems: Mixed H₂O-IPA (1:1) enhances solubility of polar intermediates .
Spectroscopic Characterization and Analytical Data
Although specific spectral data for 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine are unavailable, closely related compounds provide benchmarks:
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¹H NMR: Expected signals include a downfield doublet (δ 8.3–8.4 ppm) for the pyridine H-6 proton and aromatic protons near δ 7.2–7.8 ppm, influenced by halogen deshielding .
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¹³C NMR: Carbons adjacent to halogens exhibit significant shifts; for example, C-7 (Br-substituted) typically resonates near δ 127–135 ppm, while C-2 (Cl-substituted) appears at δ 144–150 ppm .
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IR Spectroscopy: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm halogen presence .
Predicted high-resolution mass spectrometry (HRMS) data align with the molecular formula, yielding an exact mass of 230.91934 Da for the [M]+ ion .
Physicochemical Properties and Stability
The compound’s stability is influenced by its halogen substituents:
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Lipophilicity: LogP values estimated at 2.1–2.5, suggesting moderate membrane permeability .
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Solubility: Limited aqueous solubility (predicted <0.1 mg/mL) due to aromaticity; enhanced in DMSO or DMF .
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Thermal stability: Decomposition likely above 250°C, consistent with analogous halogenated heterocycles .
The Predicted Collision Cross Section (CCS) data, obtained via ion mobility spectrometry, reflect its conformational flexibility in the gas phase . These properties are critical for applications in mass spectrometry-based profiling or drug discovery.
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